REACTION_CXSMILES
|
C(OC([N:6]1[CH2:11][CH2:10][CH:9]([CH2:12][C:13]2[S:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)[CH2:8][CH2:7]1)=O)C>CCO.[OH-].[K+]>[S:14]1[C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2[N:17]=[C:13]1[CH2:12][CH:9]1[CH2:10][CH2:11][NH:6][CH2:7][CH2:8]1 |f:2.3|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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The reaction mixture was partitioned between H2O and EtOAc
|
Type
|
EXTRACTION
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Details
|
Aqueous phase was extracted with EtOAc (3×)
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Type
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WASH
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Details
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The combined organic phases were washed with sat'd NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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CONCENTRATION
|
Details
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Concentration
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Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)CC2CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |